molecular formula C6H20N6O4S3 B1663031 Mercaptoethylguanidine hemisulfate salt CAS No. 3979-00-8

Mercaptoethylguanidine hemisulfate salt

Cat. No.: B1663031
CAS No.: 3979-00-8
M. Wt: 336.5 g/mol
InChI Key: XJKZAAUVINNNNC-UHFFFAOYSA-N
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Description

Magnesium sulfate, commonly known as Epsom salt, is a chemical compound composed of magnesium, sulfur, and oxygen. It is a white crystalline solid that is highly soluble in water. Magnesium sulfate is widely used in various fields, including medicine, agriculture, and industry, due to its diverse properties and applications .

Biochemical Analysis

Biochemical Properties

Mercaptoethylguanidine hemisulfate salt plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is an enzyme responsible for the production of nitric oxide (NO) during inflammatory responses . By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby mitigating inflammation. Additionally, this compound acts as a scavenger of peroxynitrite, a reactive nitrogen species that can cause cellular damage . The interaction between this compound and peroxynitrite involves the neutralization of peroxynitrite, preventing its harmful effects on cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to reduce inflammation in animal models of airway infection that mimic human cystic fibrosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting iNOS, this compound decreases the levels of nitric oxide, which in turn affects the signaling pathways involved in inflammation . Furthermore, it has been observed to alter gene expression patterns related to inflammatory responses, thereby contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. As an iNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition reduces the production of nitric oxide, a key mediator of inflammation. Additionally, this compound scavenges peroxynitrite by reacting with it to form less reactive species. This scavenging activity helps protect cells from oxidative and nitrosative stress, which are common in inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium sulfate can be prepared through several synthetic routes. One common method involves the reaction of magnesium oxide with sulfuric acid:

MgO+H2SO4MgSO4+H2O\text{MgO} + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} MgO+H2​SO4​→MgSO4​+H2​O

This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water .

Industrial Production Methods

In industrial settings, magnesium sulfate is often produced by reacting magnesium carbonate or magnesium hydroxide with sulfuric acid. The reaction is conducted in large reactors, and the resulting solution is then evaporated to obtain crystalline magnesium sulfate. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Magnesium sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium sulfate has numerous scientific research applications:

Comparison with Similar Compounds

Magnesium sulfate can be compared with other magnesium salts such as magnesium chloride and magnesium oxide:

Similar Compounds

  • Magnesium chloride
  • Magnesium oxide
  • Magnesium carbonate

Magnesium sulfate stands out due to its diverse applications in medicine, agriculture, and industry, making it a versatile and valuable compound .

Properties

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZAAUVINNNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585231
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3979-00-8
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercaptoethylguanidine hemisulfate salt
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Mercaptoethylguanidine hemisulfate salt
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Mercaptoethylguanidine hemisulfate salt

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